molecular formula C9H12N2O B6430415 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1864067-41-3

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6430415
CAS No.: 1864067-41-3
M. Wt: 164.20 g/mol
InChI Key: WMTQBJVTDSVYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with a cyclopropylmethyl group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopropylmethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act on nucleic acid synthesis pathways, thereby exhibiting antiviral or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylmethyl)-6-methylpyrimidin-4-one
  • 3-(cyclopropylmethyl)-5-methyl-3,4-dihydropyrimidin-4-one
  • 3-(cyclopropylmethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Uniqueness

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both a cyclopropylmethyl group and a methyl group on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-9(12)11(6-10-7)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTQBJVTDSVYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.